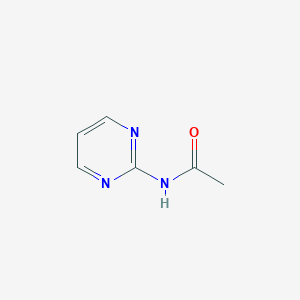

n-(Pyrimidin-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pyrimidin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5(10)9-6-7-3-2-4-8-6/h2-4H,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKHWKNEQBGLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297888 | |

| Record name | n-(pyrimidin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13053-88-8 | |

| Record name | 13053-88-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(pyrimidin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamidopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Pyrimidin-2-yl)acetamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

N-(Pyrimidin-2-yl)acetamide is a heterocyclic compound featuring a pyrimidine ring linked to an acetamide group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the pyrimidine core in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. While experimental data for this specific molecule is limited in publicly available literature, this guide compiles available information and provides predicted data based on analogous structures to serve as a valuable resource for researchers. The document covers physicochemical properties, spectroscopic data, a proposed synthesis protocol, and potential biological activities, with a focus on data presentation in structured tables and detailed experimental methodologies.

Introduction

The pyrimidine scaffold is a fundamental building block in numerous biologically important molecules, including nucleic acids and various therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1]. The incorporation of an acetamide group to the pyrimidine ring, as seen in this compound, offers a versatile platform for further chemical modifications and the exploration of novel therapeutic agents. This guide aims to consolidate the current knowledge on this compound, providing a foundation for future research and development in this area.

Chemical Structure and Properties

This compound possesses a molecular formula of C₆H₇N₃O and a molecular weight of 137.14 g/mol [2]. The structure consists of an acetamide group attached to the C2 position of a pyrimidine ring.

Physicochemical Properties

| Property | Value | Source/Prediction |

| CAS Number | 13053-88-8 | [2] |

| Molecular Formula | C₆H₇N₃O | [2] |

| Molecular Weight | 137.14 g/mol | [2] |

| Appearance | White to yellow solid (Predicted) | [2] |

| Melting Point | 110-115 °C (for 2-chloro-N-pyridin-2-yl-acetamide) | Predicted based on analogous structures |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in polar protic solvents like ethanol and methanol, moderately soluble in polar aprotic solvents like dichloromethane and ethyl acetate, and slightly to sparingly soluble in water. | Predicted based on structural analysis |

| pKa | Not available | - |

| LogP | Not available | - |

Structural Features

The pyrimidine ring provides two hydrogen-bond acceptors at the N1 and N3 positions, which can be crucial for interactions with biological targets[3]. The acetamide group contributes both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The overall planarity and electronic properties of the molecule can be influenced by the interaction between the pyrimidine ring and the acetamide substituent.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following sections provide predicted spectroscopic data based on the analysis of similar compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data can be inferred from related aminopyrimidine and acetamide structures. A suitable solvent for NMR analysis would be deuterated dimethyl sulfoxide (DMSO-d₆)[4].

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10.5 | s (broad) | -NH (acetamide) |

| ~8.7 | d | H-4, H-6 (pyrimidine) |

| ~7.2 | t | H-5 (pyrimidine) |

| ~2.2 | s | -CH₃ (acetamide) |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~169 | C=O (acetamide) |

| ~158 | C-2 (pyrimidine) |

| ~157 | C-4, C-6 (pyrimidine) |

| ~118 | C-5 (pyrimidine) |

| ~24 | -CH₃ (acetamide) |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3250-3350 | N-H stretch | Amide |

| ~3050-3150 | C-H stretch | Aromatic (pyrimidine) |

| ~2850-2950 | C-H stretch | Aliphatic (-CH₃) |

| ~1670-1690 | C=O stretch | Amide I |

| ~1550-1600 | N-H bend, C=N stretch | Amide II, Pyrimidine ring |

| ~1400-1500 | C=C stretch | Pyrimidine ring |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 137. The fragmentation pattern would likely involve the loss of the acetyl group and subsequent fragmentation of the pyrimidine ring.

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Description |

| 137 | [C₆H₇N₃O]⁺ | Molecular Ion (M⁺) |

| 95 | [C₄H₅N₃]⁺ | Loss of ketene (CH₂=C=O) |

| 79 | [C₄H₃N₂]⁺ | Fragmentation of the pyrimidine ring |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the acylation of 2-aminopyrimidine with an acetylating agent such as acetyl chloride or acetic anhydride. The following is a proposed experimental protocol based on general acylation procedures.

Materials:

-

2-Aminopyrimidine

-

Acetyl chloride or Acetic anhydride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-aminopyrimidine (1.0 equivalent) and a base (1.1 equivalents) in the chosen anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add the acetylating agent (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

DOT Diagram of the Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube[4].

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Biological Activity and Potential Applications

While specific biological studies on this compound are scarce, the broader class of aminopyrimidine acetamide derivatives has shown significant potential in drug discovery[1].

Anticancer and Kinase Inhibitory Activity

Aminopyrimidine derivatives are well-known as protein kinase inhibitors. They can act as ATP-competitive inhibitors by binding to the ATP-binding site of kinases, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This makes them attractive candidates for the development of anticancer agents[1].

DOT Diagram of a Generic Kinase Inhibition Pathway:

Caption: Simplified pathway of kinase inhibition by a pyrimidine-based compound.

Other Potential Activities

Derivatives of pyrimidine acetamides have also been investigated for their antimicrobial, anti-inflammatory, and antiviral activities, suggesting that this compound could serve as a valuable scaffold for developing agents targeting these therapeutic areas[1].

Conclusion

This compound is a heterocyclic compound with a structure that holds considerable promise for medicinal chemistry and drug discovery. While comprehensive experimental data for this specific molecule is currently limited, this technical guide provides a consolidated overview of its predicted chemical properties, spectroscopic characteristics, and a viable synthetic approach based on established chemical principles and data from analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, facilitating further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives. Future experimental work is necessary to validate the predicted data and to fully explore the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Synthesis of N-(Pyrimidin-2-yl)acetamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for N-(pyrimidin-2-yl)acetamide and its derivatives. The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its ability to mimic purines and pyrimidines found in nucleic acids.[1] This allows molecules containing this scaffold to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Marketed drugs such as Imatinib and Palbociclib feature the 2-aminopyrimidine core, underscoring its therapeutic significance.[1][4] This document details established synthetic protocols, presents quantitative data in a comparative format, and illustrates key experimental workflows and relationships.

Synthesis of the Core Molecule: this compound

The most direct route to the parent compound, this compound, is the N-acetylation of 2-aminopyrimidine. This reaction typically employs an acetylating agent like acetic anhydride. The process involves the nucleophilic attack of the exocyclic amino group of 2-aminopyrimidine on a carbonyl carbon of the acetylating agent.[5]

Experimental Protocol: N-Acetylation of 2-Aminopyrimidine

This protocol is adapted from established methods for the acetylation of similar amino-heterocycles.[5][6]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, suspend 2-aminopyrimidine (1.0 equivalent) in acetic anhydride.

-

Reaction : Stir the mixture. An exothermic reaction may occur. Maintain the temperature below 60°C. The reaction progress can be monitored using thin-layer chromatography (TLC).[5] A study on the acetylation of 2-aminopyrimidine and its methylated analogs showed that the reaction can produce both mono- and diacetylated products.[6]

-

Work-up : Upon completion, pour the reaction mixture into ice water to quench the excess acetic anhydride.[5]

-

Extraction : Neutralize the aqueous mixture carefully with a suitable base (e.g., sodium bicarbonate solution) and extract the product with a solvent such as ethyl acetate. Combine the organic layers.[5]

-

Purification and Isolation : Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.[5][6]

Data Presentation: Acetylation of Aminopyrimidines

The following table summarizes representative data for the acetylation of various aminopyrimidines, highlighting the potential for both mono- and di-acetylation.

| Starting Material | Acetylating Agent | Product(s) | Yield (%) | Melting Point (°C) | Reference |

| 2-Aminopyrimidine | Acetic Anhydride | 2-Acetamidopyrimidine | 19% | 145-145.5 | [6] |

| 2-Diacetamidopyrimidine | 48.6% | ~75 | [6] | ||

| 2-Amino-4-methylpyrimidine | Acetic Anhydride | 2-Acetamido-4-methylpyrimidine | ~21-23% | 151-152 | [6] |

| 2-Diacetamido-4-methylpyrimidine | ~63-67% | 93-95 | [6] |

Visualization: N-Acetylation Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

N-(Pyrimidin-2-yl)acetamide: A Technical Guide for Researchers

CAS Number: 13053-88-8

This technical guide provides a comprehensive overview of N-(Pyrimidin-2-yl)acetamide, a heterocyclic organic compound incorporating a pyrimidine ring, a key pharmacophore in numerous biologically active molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's properties, synthesis, and potential applications. The pyrimidine scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents, including kinase inhibitors.[1][2][3]

Compound Identification and Physicochemical Properties

This compound, also known as 2-acetylaminopyrimidine, is a solid, white to yellow substance at room temperature.[4] It is essential to store the compound in a dry, sealed container.[4]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 13053-88-8 | [5] |

| Molecular Formula | C₆H₇N₃O | [4] |

| Molecular Weight | 137.14 g/mol | [4][6] |

| Synonyms | 2-acetylaminopyrimidine, Acetamide, N-2-pyrimidinyl- | [4] |

| Appearance | White to yellow solid | [4] |

| Purity | ≥97% or 98% (supplier dependent) | [5][6][7] |

| Storage | Room temperature, sealed in dry conditions | [4][6] |

| Isomeric SMILES | CC(=O)NC1=NC=CC=N1 | [7] |

Synthesis and Characterization

Representative Experimental Protocol: N-acylation of 2-Aminopyrimidine

Objective: To synthesize this compound via the acylation of 2-aminopyrimidine.

Materials:

-

2-aminopyrimidine

-

Acetic anhydride or Acetyl chloride

-

A suitable aprotic solvent (e.g., anhydrous dioxane, acetonitrile, or dichloromethane)

-

A non-nucleophilic base (e.g., triethylamine or pyridine, if using acetyl chloride)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification supplies (silica gel for column chromatography or appropriate recrystallization solvents)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyrimidine (1 equivalent) in the chosen aprotic solvent.

-

Reagent Addition:

-

Using Acetic Anhydride: Slowly add acetic anhydride (1.0-1.2 equivalents) to the stirred solution at room temperature.

-

Using Acetyl Chloride: Cool the solution in an ice bath and slowly add acetyl chloride (1.0-1.2 equivalents) and a non-nucleophilic base (1.1-1.5 equivalents) to the stirred solution.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the reaction mixture can be quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography to yield pure this compound.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.

Synthesis Workflow Diagram

Biological Activity and Potential Applications

Direct experimental evidence for the biological activity of this compound is limited in the public domain. However, the pyrimidine nucleus is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities.[1]

Potential Therapeutic Areas:

-

Anticancer: Pyrimidine derivatives are key components of several anticancer drugs, including kinase inhibitors.[2][3]

-

Antimicrobial: The pyrimidine scaffold has been explored for the development of antibacterial, antifungal, and antiviral agents.[1][10]

-

Anti-inflammatory: Certain pyrimidine derivatives have shown anti-inflammatory properties.[1]

-

CNS Disorders: The pyrimidine core is also found in molecules targeting the central nervous system.

Given the prevalence of the pyrimidine moiety in kinase inhibitors, a logical first step in evaluating the biological activity of this compound would be to screen it against a panel of protein kinases.

Proposed Initial Biological Screening Workflow

The following diagram outlines a general workflow for the initial biological evaluation of this compound, focusing on its potential as a kinase inhibitor.

Signaling Pathways

As there is no direct evidence of this compound modulating specific signaling pathways, we can infer potential targets based on the known activities of structurally related pyrimidine derivatives. A significant number of pyrimidine-based compounds function as inhibitors of protein kinases, which are crucial components of intracellular signaling cascades that regulate cell growth, proliferation, differentiation, and survival.

The diagram below illustrates the general mechanism of action for a pyrimidine-based kinase inhibitor. These inhibitors typically compete with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and blocking the signal transduction pathway.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[11][12] Work should be conducted in a well-ventilated area or a fume hood.[11][12]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501.[7]

Conclusion

This compound is a readily available chemical building block with significant potential for use in drug discovery and medicinal chemistry. Its pyrimidine core is a highly valued scaffold in the development of therapeutic agents, particularly kinase inhibitors. While specific biological data for this compound is not yet widely published, this technical guide provides a foundation for researchers to undertake further investigation into its synthesis, characterization, and biological evaluation. The provided representative protocols and workflows offer a starting point for exploring the potential of this compound in various therapeutic areas.

References

- 1. Synthesis, biological evaluation, and In silico molecular docking of N-(4-(4-substitutedphenyl)-6-(substituted aryl) pyrimidin-2-yl)-2-(2-isonicotinoyl hydrazinyl) acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 13053-88-8 CAS MSDS (Acetamide, N-2-pyrimidinyl- (8CI,9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 13053-88-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. calpaclab.com [calpaclab.com]

- 7. cenmed.com [cenmed.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. htpchem.com [htpchem.com]

- 12. hmdb.ca [hmdb.ca]

The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide spectrum of biological activities. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine ring system is crucial for life itself. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key signaling pathways and workflows.

Anticancer Activity

Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes involved in cell proliferation to the induction of apoptosis.

Mechanism of Action: Kinase Inhibition

A prominent mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1] Overexpression or mutation of EGFR is a common feature in many cancers, making it an attractive therapeutic target. Several pyrimidine-based EGFR inhibitors have been developed, with some achieving clinical success.

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[2] Dysregulation of CDK activity is a common event in cancer, leading to uncontrolled cell division. Pyrimidine derivatives have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.

Logical Relationship: CDK Inhibition and Cell Cycle Arrest

Caption: Inhibition of CDK/Cyclin complexes by pyrimidine derivatives leads to cell cycle arrest.

Quantitative Data: Anticancer Activity

The anticancer efficacy of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Derivative Example | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidines | Compound 9k | Not specified | A549 (Lung) | 2.14 | [3] |

| HCT-116 (Colon) | 3.59 | [3] | |||

| PC-3 (Prostate) | 5.52 | [3] | |||

| MCF-7 (Breast) | 3.69 | [3] | |||

| Thieno[2,3-d]pyrimidines | Compound VIb | PI3Kβ/γ | T-47D (Breast) | >90% inhibition at 10µM | [4] |

| Pyrazolo[3,4-d]pyrimidines | Compound 16 | EGFR | MDA-MB-468 | 0.034 | [5] |

Experimental Protocols

This protocol describes a general method for the synthesis of 2,4-diaminopyrimidine derivatives, a class of compounds that has shown significant anticancer activity.[3]

Experimental Workflow: Synthesis of 2,4-Diaminopyrimidines

Caption: General workflow for the synthesis of 2,4-diaminopyrimidine derivatives.

Procedure:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add the substituted guanidine hydrochloride and stir for 30 minutes at room temperature.

-

Add the appropriate β-ketoester dropwise to the reaction mixture.

-

Reflux the mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Extract the residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,4-diaminopyrimidine derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[1][6][7]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.

Mechanism of Action

The antimicrobial mechanisms of pyrimidine derivatives are varied and can include the inhibition of essential enzymes in microbial metabolic pathways. One notable target is the FtsZ protein, a key component of the bacterial cell division machinery.

Logical Relationship: FtsZ Inhibition

Caption: Inhibition of FtsZ polymerization by pyrimidine derivatives disrupts bacterial cell division.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of pyrimidine derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Thieno[2,3-d]pyrimidines | Compound 8i | Bacillus subtilis | 6.25 | [8] |

| Staphylococcus aureus | 6.25 | [8] | ||

| Escherichia coli | 12.5 | [8] | ||

| Klebsiella pneumoniae | 12.5 | [8] | ||

| Candida albicans | 6.25 | [8] | ||

| Aspergillus flavus | 12.5 | [8] | ||

| Pyrido[2,3-d]pyrimidines | Compound 9d | Staphylococcus aureus | 4-10 (µmol/L) | [9] |

| Bacillus subtilis | 4-10 (µmol/L) | [9] | ||

| Chlamydia pneumonia | 4-10 (µmol/L) | [9] |

Experimental Protocols

This protocol outlines a general method for the synthesis of thieno[2,3-d]pyrimidines, a class of pyrimidine derivatives with notable antimicrobial properties.[10]

Procedure:

-

A mixture of an appropriate 2-amino-3-cyanothiophene, an aldehyde, and ammonium acetate in a suitable solvent (e.g., acetic acid) is heated under reflux for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a suitable solvent (e.g., ethanol), and dried.

-

The crude product can be further purified by recrystallization.

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.[11]

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serial Dilutions: Perform serial two-fold dilutions of the pyrimidine derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity

Pyrimidine derivatives, particularly nucleoside analogs, have a long history as antiviral agents. Their structural similarity to natural nucleosides allows them to interfere with viral replication processes.

Mechanism of Action

Many antiviral pyrimidine derivatives act as inhibitors of viral polymerases (DNA or RNA polymerases) or reverse transcriptase. After being phosphorylated within the host cell, they are incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.

Quantitative Data: Antiviral Activity

The antiviral efficacy is often measured as the 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%.

| Compound Class | Derivative Example | Virus | EC50 (nM) | Reference |

| Pyrimidine NNRTI | Compound 48 | HIV-1 (Wild Type) | 3.43 - 11.8 | [10] |

| HIV-1 (RES056 mutant) | <50 | [10] |

Experimental Protocols

The plaque reduction assay is a standard method to determine the ability of a compound to inhibit the replication of a plaque-forming virus.[12][13][14][15]

Procedure:

-

Cell Monolayer: Seed a confluent monolayer of host cells in 6-well plates.

-

Virus Infection: Infect the cells with a known titer of the virus.

-

Compound Treatment: After viral adsorption, remove the virus inoculum and add an overlay medium containing serial dilutions of the pyrimidine derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize the plaques (areas of cell death).

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. The EC50 is the concentration that reduces the plaque number by 50%.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some showing potent activity.

Mechanism of Action

A primary mechanism of anti-inflammatory action for many compounds, including some pyrimidine derivatives, is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity can be assessed in vivo using models like the carrageenan-induced paw edema assay, where the percentage of edema inhibition is measured.

| Compound Class | Derivative Example | Assay | % Inhibition | Reference |

| Pyrido[2,3-d]pyrimidines | Indomethacin (Standard) | Carrageenan-induced paw edema | 100 | |

| Compound 1 | Carrageenan-induced paw edema | 60% at 10 mg/kg | ||

| Compound X (designed) | Carrageenan-induced paw edema | 109% (relative to Indomethacin) |

Experimental Protocols

This protocol describes a one-step synthesis for pyrido[2,3-d]pyrimidine-1,4-diones, which have shown anti-inflammatory potential.[16]

Procedure:

-

A mixture of a 6-aminouracil derivative and an appropriate α,β-unsaturated carbonyl compound in a high-boiling solvent (e.g., diphenyl ether) is heated at reflux.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent (e.g., hexane).

-

The solid is filtered, washed, and purified by recrystallization.

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

-

Animal Grouping: Fasted rats are divided into control, standard (e.g., treated with indomethacin), and test groups (treated with pyrimidine derivatives).

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

The pyrimidine scaffold continues to be a privileged structure in drug discovery, yielding a remarkable diversity of biologically active compounds. The examples and protocols presented in this guide highlight the significant potential of pyrimidine derivatives as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The continued exploration of this versatile heterocyclic system, aided by rational drug design and efficient synthetic methodologies, promises the development of new and improved therapies for a wide range of human diseases. This guide serves as a foundational resource to aid researchers in this endeavor.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. atcc.org [atcc.org]

- 8. longdom.org [longdom.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. jocpr.com [jocpr.com]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of N-(Pyrimidin-2-yl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(Pyrimidin-2-yl)acetamide is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide array of biological activities, serving as privileged scaffolds in the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the known chemical identifiers and physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide also incorporates predicted values and data from structurally related analogs to offer a broader understanding. All quantitative data is summarized for clarity, and a general, plausible experimental protocol for its synthesis and characterization is provided based on standard chemical methodologies for analogous compounds.

Chemical Structure and Identifiers

The molecular structure of this compound consists of an acetamide group (-NHCOCH₃) attached to the C2 position of a pyrimidine ring.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Acetylaminopyrimidine, Acetamide, N-2-pyrimidinyl- | [3] |

| CAS Number | 13053-88-8 | [4][5][6] |

| Molecular Formula | C₆H₇N₃O | [3][5][6] |

| Molecular Weight | 137.14 g/mol | [5][6] |

| SMILES | CC(=O)NC1=NC=CC=N1 | [3][7] |

| MDL Number | MFCD00160511 |[4][6] |

Physicochemical Properties

Comprehensive experimental data for the physicochemical properties of this compound are limited. The following table includes available information and predicted values based on its structure and data from similar compounds.

Table 2: Physicochemical Properties

| Property | Value / Description | Reference(s) / Notes |

|---|---|---|

| Appearance | White to yellow solid | |

| Melting Point | Data not available | For the related N-(pyridin-4-yl)acetamide, the melting point is 148 °C.[8] |

| Boiling Point | Data not available | The predicted boiling point for the related 2-chloro-N-pyridin-2-yl-acetamide is 378.1±22.0 °C.[9] |

| Solubility | Data not available | The pyrimidine and acetamide moieties are capable of hydrogen bonding, suggesting potential solubility in polar solvents.[10] |

| pKa | Data not available | The pKa of the parent pyrimidine is 1.3.[11] A predicted pKa for the structurally similar N-(2-Aminopyrimidin-4-yl)acetamide is 12.29 ± 0.70.[12] |

| logP | Data not available | A calculated LogP for the related N-(Pyrimidin-5-yl)acetamide is 1.08, indicating moderate lipophilicity.[10] |

| Storage | Store sealed in a dry place at room temperature. |[5] |

Experimental Protocols

General Synthesis

Reaction Scheme: 2-Aminopyrimidine + Acetylating Agent (e.g., Acetic Anhydride) → this compound

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 equivalent) in a suitable solvent, such as dichloromethane or acetonitrile.

-

Acylation: Cool the solution in an ice bath. Slowly add an acetylating agent, such as acetic anhydride or acetyl chloride (1.1 equivalents), dropwise while stirring. A base, like triethylamine or pyridine, may be added to neutralize the acidic byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[12]

-

Characterization: The identity and purity of the final product would be confirmed using standard spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[12]

References

- 1. usiena-air.unisi.it [usiena-air.unisi.it]

- 2. mdpi.com [mdpi.com]

- 3. 2-乙酰氨嘧啶 | this compound | 13053-88-8 - 乐研试剂 [leyan.com]

- 4. 13053-88-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. calpaclab.com [calpaclab.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. cenmed.com [cenmed.com]

- 8. echemi.com [echemi.com]

- 9. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

- 10. Buy N-(Pyrimidin-5-ylmethyl)acetamide | 1588441-38-6 [smolecule.com]

- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

n-(Pyrimidin-2-yl)acetamide mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of N-(Pyrimidin-2-yl)acetamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a key pharmacophore in a variety of biologically active compounds. While the specific mechanism of action for the parent compound, this compound, is not extensively documented in publicly available literature, its derivatives have been shown to exhibit significant therapeutic potential through diverse mechanisms. This technical guide consolidates the current understanding of the primary mechanisms of action associated with this compound derivatives, focusing on two well-documented areas: antibacterial activity via inhibition of N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) and anticancer activity through the induction of cytotoxicity. This document provides a comprehensive overview of the signaling pathways, quantitative data on biological activity, and detailed experimental protocols for key assays.

Introduction to the this compound Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically important molecules, including nucleic acids and various therapeutic agents.[1] The linkage of a pyrimidine ring to an acetamide group creates the this compound core, a versatile scaffold for the development of novel drugs.[2] This scaffold has been incorporated into molecules demonstrating a wide array of pharmacological activities, including but not limited to, antibacterial, antifungal, antiviral, and anticancer effects.[1][2] The focus of this guide is to provide a detailed examination of the molecular mechanisms through which derivatives of this scaffold exert their therapeutic effects.

Antibacterial Mechanism of Action: Inhibition of DapE

A significant antibacterial strategy for this compound derivatives involves the inhibition of N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE).[3]

The Role of DapE in Bacterial Lysine Biosynthesis

DapE is a metalloenzyme that plays a critical role in the succinylase pathway of lysine biosynthesis in most bacteria.[2][3][4] This pathway is essential for the production of L-lysine, a vital component of proteins, and meso-diaminopimelate (m-DAP), a key constituent of the peptidoglycan cell wall in Gram-negative bacteria.[3][4] The DapE enzyme catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to L,L-diaminopimelic acid (L,L-DAP) and succinate.[3][5]

Crucially, the lysine biosynthesis pathway, and specifically the DapE enzyme, are absent in mammals, who obtain lysine through their diet.[2][4] This makes DapE an attractive target for the development of selective antibacterial agents with a potentially high therapeutic index.[2][4] Genetic deletion of the dapE gene has been shown to be lethal for several bacterial species, further highlighting its essentiality for bacterial survival.[3][6]

Quantitative Data: DapE Inhibition

A study on pyrazole-based inhibitors of DapE from Haemophilus influenzae identified a derivative of this compound as a potent inhibitor.

| Compound | Target | IC₅₀ (µM) |

| 2-((3-Methyl-1-phenyl-1H-pyrazol-5-yl)thio)-N-(pyrimidin-2-yl)acetamide | H. influenzae DapE | 17.9 ± 8.0[3] |

Experimental Protocol: DapE Inhibition Assay (Ninhydrin-Based)

The inhibitory activity of this compound derivatives against DapE can be determined using a ninhydrin-based spectrophotometric assay.[1]

Objective: To measure the enzymatic activity of DapE by detecting the formation of a primary amine product from a modified substrate and to determine the IC₅₀ value of an inhibitor.

Materials:

-

Purified DapE enzyme

-

N⁶-methyl-N²-succinyl-L,L-diaminopimelic acid (N⁶-methyl-L,L-SDAP) as substrate

-

HEPES buffer (50 mM, pH 7.5)

-

Ninhydrin solution (2% in DMSO/lithium acetate buffer, pH 5.2)

-

Test inhibitor compound (e.g., this compound derivative) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well microplate, prepare reaction mixtures containing 25 nM DapE enzyme in HEPES buffer.

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (dissolved in DMSO) to the wells. Include a control with DMSO only.

-

Substrate Addition: Initiate the enzymatic reaction by adding 1 mM N⁶-methyl-L,L-SDAP to each well. The total reaction volume is typically 200 µL.

-

Incubation: Incubate the plate at room temperature (18–22°C) for a predetermined time.

-

Reaction Quenching and Color Development: Stop the reaction and develop the color by adding the ninhydrin solution. Heat the plate as required for color development.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anticancer Mechanism of Action: Cytotoxicity

Derivatives of this compound have also demonstrated significant potential as anticancer agents by inducing cytotoxicity in various cancer cell lines.

Induction of Apoptosis

The primary mechanism for the anticancer activity of many pyrimidine derivatives is the induction of apoptosis, or programmed cell death.[7] While the precise upstream targets can vary, the convergence on apoptotic pathways leads to the selective elimination of cancer cells. For some related chloroacetamide derivatives, inhibition of glutathione S-transferase (GST) has been suggested as a potential mechanism contributing to their anticancer effects.[8]

Quantitative Data: Cytotoxicity

A chloro-substituted derivative of this compound has shown cytotoxic activity against human cancer cell lines.

| Compound | Cell Line | IC₅₀ (nM) |

| 2-chloro-N-(pyrimidin-2-yl)acetamide | A549 (Lung Carcinoma) | 44 |

| 2-chloro-N-(pyrimidin-2-yl)acetamide | HepG2 (Hepatocellular Carcinoma) | 48 |

Note: The original source for these IC₅₀ values was not retrievable in the provided search results, but they are cited in secondary sources. Further validation is recommended.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9][10]

Objective: To determine the cytotoxic effect of a compound on a cancer cell line by measuring the reduction of MTT by mitochondrial dehydrogenases in viable cells.

Materials:

-

Human cancer cell line (e.g., A549, HepG2)

-

Complete cell culture medium

-

96-well tissue culture plates

-

Test compound (e.g., 2-chloro-N-(pyrimidin-2-yl)acetamide)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability.

Conclusion

The this compound core structure is a promising scaffold in drug discovery. While the parent molecule's biological activity is not yet well-defined, its derivatives have been shown to act through at least two distinct and therapeutically relevant mechanisms: inhibition of the bacterial enzyme DapE and induction of cytotoxicity in cancer cells. The high degree of modularity of this scaffold allows for the fine-tuning of its activity towards specific targets. Further research into the structure-activity relationships of this compound derivatives will likely lead to the development of novel and effective therapeutic agents. This guide provides a foundational understanding of the key mechanisms of action and the experimental approaches used to characterize these compounds, serving as a valuable resource for researchers in the field.

References

- 1. Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DapE — Becker Research Lab [beckerlabluc.com]

- 3. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eolss.net [eolss.net]

- 5. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "The DapE-Encoded N-Succinyl-L,L-Diaminopimelic Acid Desuccinylase (Dap" by Anna Starus [ecommons.luc.edu]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. MTT assay protocol | Abcam [abcam.com]

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide to the Therapeutic Applications of Pyrimidine Compounds for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, underpinning the development of a wide array of therapeutic agents. Its prevalence in natural bioactive molecules, including the nucleobases uracil, thymine, and cytosine, has inspired the design and synthesis of numerous synthetic derivatives with potent and selective pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of pyrimidine-containing compounds, with a focus on their roles in oncology, virology, and bacteriology. We will delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways they modulate.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, primarily by targeting the enzymatic machinery that drives malignant cell growth and survival. A significant number of these compounds function as kinase inhibitors, interfering with the signaling cascades that are often dysregulated in cancer.

Key Kinase Targets and Representative Drugs

One of the most prominent targets for pyrimidine-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Gefitinib, an anilinoquinazoline derivative, is a prime example of an EGFR inhibitor used in the treatment of non-small cell lung cancer.[1][2] Another critical family of targets is the Cyclin-Dependent Kinases (CDKs), which are central to the regulation of the cell cycle. The pyrido[2,3-d]pyrimidine scaffold has been extensively explored for the development of potent CDK inhibitors.

Quantitative Data: Potency and Pharmacokinetics of Pyrimidine-Based Anticancer Agents

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50) against specific kinases and cancer cell lines. Pharmacokinetic parameters such as bioavailability and plasma half-life are crucial for determining their clinical utility.

| Compound/Drug | Target(s) | Cancer Cell Line | IC50/EC50 | Pharmacokinetic Parameter | Value | Reference(s) |

| Gefitinib | EGFR | Non-small cell lung cancer | Varies by mutation | Oral Bioavailability | 57-59% | [3][4] |

| Plasma Half-life | 3-6 hours (initial), 7-14 hours (sensitive assay) | [5] | ||||

| Plasma Clearance | 16-25 mL/min/kg | [5] | ||||

| Pyrido[2,3-d]pyrimidine Analog (4b) | PDGFr, FGFr, EGFr, c-src | - | 1.11 µM, 0.13 µM, 0.45 µM, 0.22 µM | - | - | [6] |

| Pyrido[2,3-d]pyrimidine Analog (4e) | FGFr | - | 0.060 µM | - | - | [6] |

| Pyrido[2,3-d]pyrimidine Analog (6c) | PDGF-stimulated vascular smooth muscle cell proliferation | - | 0.3 µM | Enhanced bioavailability vs. 4b | - | [6] |

Signaling Pathway: EGFR Inhibition

The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, ultimately leading to cell proliferation, survival, and invasion.[7][8][9][10][11] Pyrimidine-based EGFR inhibitors, such as gefitinib, competitively bind to the ATP-binding site of the kinase domain, preventing its activation and blocking downstream signaling.

Antiviral Applications: Halting Viral Replication

Pyrimidine nucleoside analogs are a critical class of antiviral drugs that function by interfering with the synthesis of viral nucleic acids. These compounds mimic naturally occurring nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and the cessation of replication.

Key Viral Targets and Representative Drugs

A primary target for these drugs is the viral reverse transcriptase, an enzyme essential for retroviruses like HIV to convert their RNA genome into DNA.[12][13][14][15][16] Zidovudine (AZT), a thymidine analog, was the first approved drug for the treatment of HIV and remains an important component of antiretroviral therapy. Other viral polymerases, such as those found in herpesviruses and hepatitis B virus, are also targeted by pyrimidine analogs.

Quantitative Data: Antiviral Potency and Pharmacokinetics

The antiviral activity of these compounds is typically measured by their 50% effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%.

| Compound/Drug | Viral Target | EC50 | Pharmacokinetic Parameter | Value | Reference(s) |

| Zidovudine (AZT) | HIV Reverse Transcriptase | Varies by strain | Oral Bioavailability | 60-70% | [17] |

| Plasma Half-life | 1.1 hours | [17] | |||

| CSF:Plasma Ratio | 0.5 | [17] |

Signaling Pathway: HIV Reverse Transcription Inhibition

The replication cycle of HIV involves the reverse transcription of its single-stranded RNA genome into a double-stranded DNA copy, which is then integrated into the host cell's genome. This process is catalyzed by the viral enzyme reverse transcriptase. Pyrimidine nucleoside analogs like zidovudine are taken up by the host cell and phosphorylated to their active triphosphate form. This active form is then incorporated by the reverse transcriptase into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the analog prevents the formation of the next phosphodiester bond, leading to chain termination.

Antibacterial Applications: Disrupting Bacterial Cell Division

Pyrimidine derivatives also exhibit potent antibacterial activity through various mechanisms, including the inhibition of essential metabolic pathways and the disruption of cell division.

Key Bacterial Targets and Representative Drugs

A crucial target in many bacteria is dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, a vital cofactor for nucleotide synthesis. Trimethoprim is a well-known pyrimidine-based DHFR inhibitor. More recently, novel pyrimidine compounds have been shown to target FtsZ, a bacterial homolog of tubulin that is essential for cell division.[18][19][20][21][22]

Quantitative Data: Antibacterial Potency and Pharmacokinetics

The antibacterial efficacy of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium.

| Compound/Drug | Bacterial Target | Organism | MIC (µg/mL) | Pharmacokinetic Parameter | Value | Reference(s) |

| Trimethoprim | Dihydrofolate Reductase | Varies | Varies | Oral Bioavailability | ~85-100% | [23] |

| Plasma Half-life | 8-10 hours | [24][25] | ||||

| Halogenated Pyrrolopyrimidine | Unknown | S. aureus | 8 | - | - | [26] |

| Pyrimidine-5-carbonitrile derivatives | Unknown | S. aureus, B. cereus, B. subtilis, E. coli, S. typhimurium, P. aeruginosa | < 1 | - | - | [27] |

| Pyrimidine-2-ol/thiol/amine analogues | Unknown | S. aureus | 0.87 µM/ml | - | - | [28] |

| E. coli | 0.91 µM/ml | - | - | [28] |

Signaling Pathway: Inhibition of FtsZ-Mediated Cell Division

Bacterial cell division is a complex process orchestrated by a group of proteins that form the divisome at the mid-cell. FtsZ is a key component of the divisome, polymerizing into a dynamic ring structure (the Z-ring) that serves as a scaffold for the recruitment of other division proteins. The Z-ring constricts, leading to the formation of a new septum and ultimately the division of the cell into two daughter cells. Certain pyrimidine compounds can interfere with FtsZ polymerization, disrupting the formation and function of the Z-ring and thereby inhibiting bacterial cell division.

Experimental Protocols

To facilitate further research and development in this field, this section provides detailed methodologies for key experiments cited in the evaluation of pyrimidine compounds.

Synthesis of Gefitinib (A Representative Kinase Inhibitor)

This protocol describes a common synthetic route to Gefitinib, starting from 6,7-dimethoxy-3H-quinazolin-4-one.[29][30][31][32][33]

Step 1: Selective Demethylation

-

To a solution of 6,7-dimethoxy-3H-quinazolin-4-one in methanesulfonic acid, add L-methionine.

-

Heat the reaction mixture and monitor the progress by TLC.

-

Upon completion, cool the mixture and pour it into ice water.

-

Adjust the pH to neutral with a suitable base and collect the precipitated product by filtration.

Step 2: Acetylation

-

Suspend the product from Step 1 in acetic anhydride.

-

Heat the mixture to reflux until a clear solution is obtained.

-

Cool the reaction mixture and collect the acetylated product by filtration.

Step 3: Chlorination

-

Suspend the acetylated product in thionyl chloride.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux and monitor by TLC.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

Step 4: Nucleophilic Aromatic Substitution

-

Dissolve the chlorinated product in a suitable solvent such as isopropanol.

-

Add 3-chloro-4-fluoroaniline and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and collect the product by filtration.

Step 5: Deacetylation (Hydrolysis)

-

Suspend the product from Step 4 in a mixture of methanol and aqueous sodium hydroxide.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with an acid and collect the product by filtration.

Step 6: O-Alkylation

-

Suspend the deacetylated product in DMF.

-

Add a base such as potassium carbonate, followed by 4-(3-chloropropyl)morpholine.

-

Heat the reaction mixture and monitor by TLC.

-

After completion, pour the reaction mixture into water and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to obtain Gefitinib.

Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for determining the antiviral efficacy of a compound.[6][34][35][36][37]

Materials:

-

Confluent monolayer of susceptible host cells in 6-well plates.

-

Virus stock of known titer.

-

Test compound (pyrimidine derivative) at various concentrations.

-

Growth medium and overlay medium (containing, for example, carboxymethyl cellulose or agarose).

-

Crystal violet staining solution.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Prepare serial dilutions of the test compound in growth medium.

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Add the diluted test compound to the wells and incubate for a specified period (e.g., 1 hour) at 37°C.

-

Infect the cells with a pre-determined amount of virus (to yield a countable number of plaques).

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).

-

Fix the cells with a suitable fixative (e.g., 10% formalin).

-

Remove the overlay and stain the cells with crystal violet.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well.

-

The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined from the dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for assessing the antibacterial activity of a compound.[38][39][40][41][42]

Materials:

-

96-well microtiter plates.

-

Bacterial strain to be tested.

-

Mueller-Hinton Broth (MHB) or other suitable growth medium.

-

Test compound (pyrimidine derivative) stock solution.

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

Procedure:

-

Dispense 50 µL of sterile broth into all wells of a 96-well plate.

-

Add 50 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process down the row. Discard 50 µL from the last well.

-

This creates a gradient of compound concentrations.

-

Prepare a standardized bacterial inoculum.

-

Inoculate each well (except for a sterility control well) with 50 µL of the bacterial inoculum.

-

Include a growth control well (broth and inoculum, no compound).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Conclusion

The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties to achieve high potency and selectivity against a wide range of biological targets. The examples provided in this guide for anticancer, antiviral, and antibacterial applications represent just a fraction of the therapeutic potential of pyrimidine compounds. As our understanding of disease biology deepens, the rational design of novel pyrimidine derivatives will undoubtedly lead to the development of the next generation of innovative medicines. The experimental protocols and pathway visualizations presented here are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

- 1. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. ovid.com [ovid.com]

- 4. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Reverse transcriptase - Wikipedia [en.wikipedia.org]

- 14. HIV-1 reverse transcription: a brief overview focused on structure-function relationships among molecules involved in initiation of the reaction. | Semantic Scholar [semanticscholar.org]

- 15. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evolving understanding of HIV-1 reverse transcriptase structure, function, inhibition, and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 18. tandfonline.com [tandfonline.com]

- 19. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. FTSZ AND THE DIVISION OF PROKARYOTIC CELLS AND ORGANELLES - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. accessdata.fda.gov [accessdata.fda.gov]

- 26. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ukm.my [ukm.my]

- 30. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 31. newdrugapprovals.org [newdrugapprovals.org]

- 32. thieme-connect.de [thieme-connect.de]

- 33. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 34. bioagilytix.com [bioagilytix.com]

- 35. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 36. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 38. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 39. protocols.io [protocols.io]

- 40. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 41. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 42. benchchem.com [benchchem.com]

N-(Pyrimidin-2-yl)acetamide: A Privileged Scaffold for Kinase-Targeted Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

The N-(pyrimidin-2-yl)acetamide core is a highly valued scaffold in medicinal chemistry, primarily recognized for its role as a "hinge-binding" motif in a multitude of kinase inhibitors. Its inherent ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an exceptional starting point for the development of novel therapeutics, particularly in oncology. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological significance of this important building block.

Core Structure and a Prominent Example

The foundational structure consists of a 2-aminopyrimidine ring where the amino group is acylated to form an acetamide. This seemingly simple arrangement is key to its function. The 2-amino group and an adjacent pyrimidine nitrogen are perfectly positioned to form hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket. The rest of the molecule can then be modified to achieve high potency and selectivity for the target kinase.[1]

A prime example of a clinical candidate built upon this scaffold is AMG 900 , a potent, orally bioavailable pan-Aurora kinase inhibitor. The integration of the this compound core into a larger, functionalized molecule allows AMG 900 to achieve low nanomolar IC50 values against Aurora kinases A, B, and C.[2]

Synthesis and Experimental Protocols

A robust and versatile synthetic strategy is crucial for exploring the chemical space around the this compound scaffold. While various specific derivatives exist, a general and illustrative synthetic workflow is presented below.

General Synthetic Workflow

The following diagram illustrates a common multi-step approach to synthesize complex this compound analogs, such as those developed as kinase inhibitors.

Caption: Generalized workflow for the synthesis of this compound analogs.

Illustrative Experimental Protocol: Synthesis of a Generic Analog

This protocol provides a generalized procedure for the synthesis of an N-(2-aminopyrimidin-4-yl)acetamide analog, inspired by methodologies for creating kinase inhibitors.[3]

-

Preparation of the Substituted Aminopyrimidine Intermediate:

-

To a solution of a suitable boronic acid or ester in a solvent like DME, add a halogenated aminopyrimidine, a palladium catalyst (e.g., Pd(PPh₃)₄), and an aqueous solution of a base (e.g., Na₂CO₃).

-

Heat the mixture under an inert atmosphere (e.g., Argon) at reflux for several hours until TLC or LC-MS indicates consumption of the starting material.

-

Cool the reaction mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sulfate.

-

Purify the crude product by column chromatography on silica gel to yield the substituted aminopyrimidine intermediate.

-

-

Synthesis of the Acetamide Moiety:

-

Dissolve the chosen substituted aniline in a suitable solvent (e.g., dichloromethane or THF).

-

Add a base (e.g., triethylamine or pyridine).

-

Cool the mixture in an ice bath and add an acetylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.

-